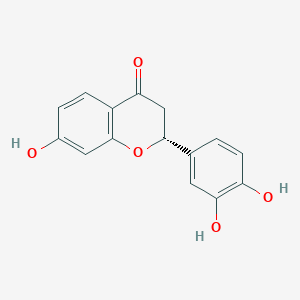
Triclabendazole sulfoxide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triclabendazole sulfoxide-d3 is a deuterium-labeled derivative of triclabendazole sulfoxide. Triclabendazole is an anthelmintic drug primarily used to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfoxide form is a major metabolite of triclabendazole and exhibits significant anti-parasitic activity .
Preparation Methods
The synthesis of triclabendazole involves several steps:
Condensation: N-(4,5-dichloro-2-nitrophenyl)acetamide is condensed with 2,3-dichlorophenol to obtain 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.
Reduction: The nitro group is reduced in the presence of Raney nickel to yield 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.
Cyclization: This intermediate undergoes cyclization with carbon disulfide to form 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol.
Methylation: The thiol group is methylated using a methylating agent to produce triclabendazole methanesulfonate salt.
Conversion: The methanesulfonate salt is converted to the hydrochloride salt and then hydrolyzed to obtain triclabendazole
For the sulfoxide form, an oxidation reaction is performed on triclabendazole to yield triclabendazole sulfoxide .
Chemical Reactions Analysis
Triclabendazole sulfoxide-d3 undergoes various chemical reactions:
Oxidation: Triclabendazole can be oxidized to form sulfoxide and sulfone metabolites.
Reduction: The sulfoxide form can be reduced back to the parent compound under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as Raney nickel. The major products formed include triclabendazole sulfoxide and triclabendazole sulfone .
Scientific Research Applications
Triclabendazole sulfoxide-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of triclabendazole.
Biology: Employed in studies involving the interaction of triclabendazole with biological targets, such as β-tubulin in parasites.
Medicine: Investigated for its potential use in treating infections caused by multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci
Industry: Utilized in the development of new anthelmintic formulations and as a tool in drug discovery.
Mechanism of Action
Triclabendazole and its metabolites, including triclabendazole sulfoxide-d3, exert their effects by binding to β-tubulin in parasites. This binding prevents the polymerization of microtubules, leading to the disruption of cellular processes essential for the parasite’s survival. The compound also affects the parasite’s membrane potential and motility, contributing to its anti-parasitic activity .
Comparison with Similar Compounds
Triclabendazole sulfoxide-d3 is unique compared to other benzimidazole derivatives due to its specific activity against liver flukes and its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Similar compounds include:
Albendazole: Another benzimidazole derivative used to treat a variety of parasitic infections.
Mebendazole: Used to treat infections caused by roundworms, hookworms, and whipworms.
Fenbendazole: Primarily used in veterinary medicine to treat parasitic infections in animals
Triclabendazole’s unique structure, particularly the presence of a chlorinated benzene ring and the absence of a carbamate group, distinguishes it from other benzimidazole compounds .
Properties
Molecular Formula |
C14H9Cl3N2O2S |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 |
InChI Key |
GABQPFWIQFRJSE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


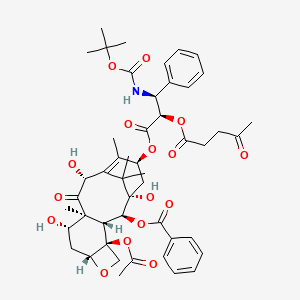

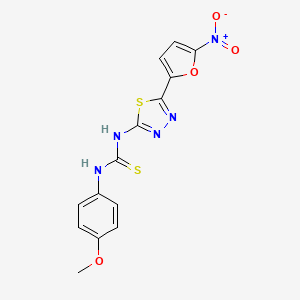
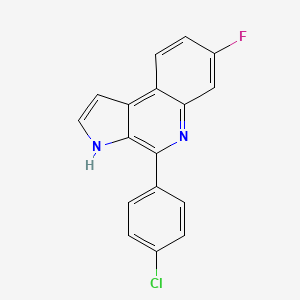
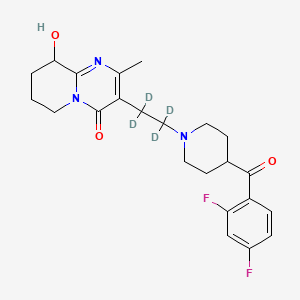
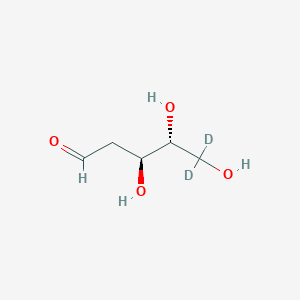
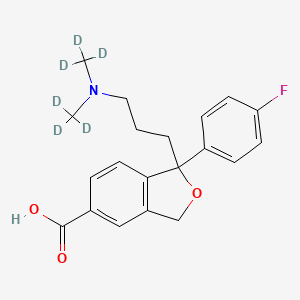
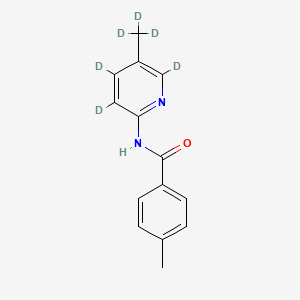
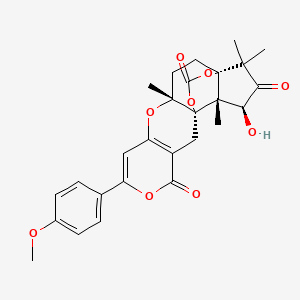
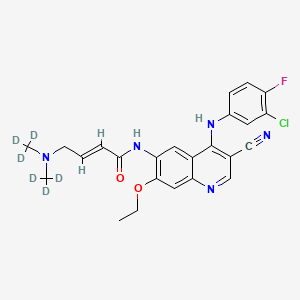

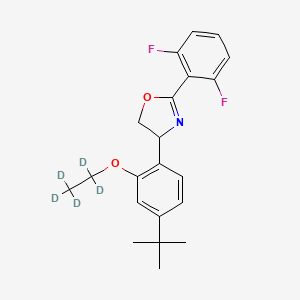
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)
